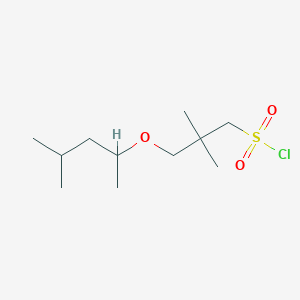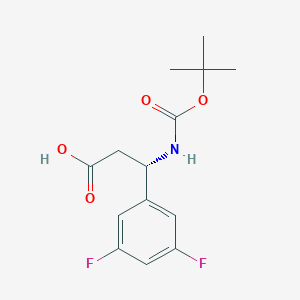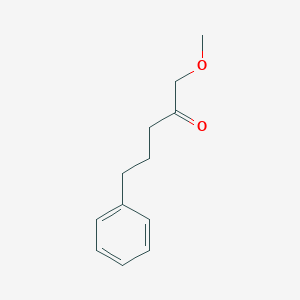
4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields. This particular compound is characterized by the presence of an isopropyl group at the 4-position and a carboxylic acid group at the 5-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition of azides with alkynes, a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or can proceed under metal-free conditions. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature can range from room temperature to elevated temperatures depending on the specific protocol .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The carboxylic acid group can participate in proton transfer reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole-5-carboxylic acid: Lacks the isopropyl group but shares the triazole and carboxylic acid functionalities.
1H-1,2,4-Triazole-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group and a carbohydrazide group, offering different reactivity and applications.
Uniqueness: The presence of the isopropyl group in 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-propan-2-yl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3(2)4-5(6(10)11)8-9-7-4/h3H,1-2H3,(H,10,11)(H,7,8,9) |
InChI Key |
WSKQPJMEHUFYME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNN=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



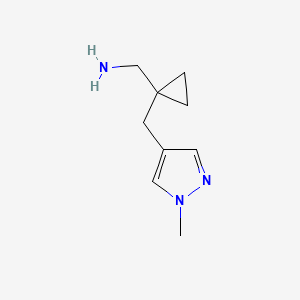

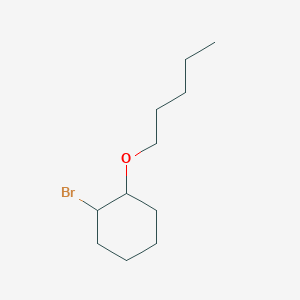
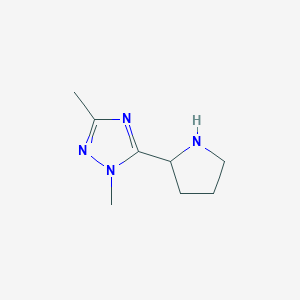
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)



